Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-

Lipophilicity Drug-like properties LogP

Medicinal chemists optimizing CNS-penetrant probes often lack spirocyclic scaffolds with balanced lipophilicity. This 7-tert-butyl derivative (CAS 571152-35-7) solves this with a logP of 2.75, delivering enhanced membrane permeability while retaining a low polar surface area (34.14 Ų). - Ideal for blood-brain barrier programs vs. parent scaffold or 7-methoxy analog (logP 1.10). - LogP 2.5-3.5 aligns with optimal foliar uptake for agrochemical discovery. - One-step synthetic methodology reduces route complexity and COGS for scale-up projects.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Cat. No. B13939418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)C(=O)CC2=O
InChIInChI=1S/C13H20O2/c1-12(2,3)9-4-6-13(7-5-9)10(14)8-11(13)15/h9H,4-8H2,1-3H3
InChIKeyOGSPSUDMMYJEPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- Overview


Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)- (CAS 571152-35-7) is a bicyclic diketone characterized by a spiro[3.5]nonane core functionalized with a sterically demanding tert-butyl substituent at the 7-position . With a molecular formula of C13H20O2 and a calculated logP of 2.75, it represents a distinct lipophilic variant within the spiro[3.5]nonane-1,3-dione family, serving as a crucial building block for medicinal chemistry and agrochemical research where enhanced membrane permeability or altered reactivity is required .

1 Spirocyclic diketone with sterically demanding tert-butyl group
2 Elevated lipophilicity relative to unsubstituted parent scaffold
3 Maintained low polar surface area for CNS research design

7-(tert-Butyl)spiro[3.5]nonane-1,3-dione: Non-Interchangeability with Analogs


In-class spiro[3.5]nonane-1,3-diones cannot be considered interchangeable due to quantifiable differences in key physicochemical properties driven by substituent effects. The introduction of the 7-tert-butyl group dramatically alters the compound's lipophilicity relative to the parent scaffold or a 7-methoxy analog . This difference directly impacts critical drug-likeness parameters, such as membrane permeability and metabolic stability, which are central to biological activity and compound progression in a research or development pipeline.

Substituent-driven logP shift may alter membrane permeability and biological activity.
TPSA differences in analogs may impact blood-brain barrier penetration potential.
Synthetic accessibility varies; one-step high-yield route may not transfer to analogs.

Differentiation Evidence for 7-(tert-Butyl)spiro[3.5]nonane-1,3-dione


Lipophilicity Advantage Over Close Analogs

A direct comparison of computed partition coefficients (logP) demonstrates a significant increase in lipophilicity for the 7-(1,1-dimethylethyl) target compound relative to the unsubstituted parent spiro[3.5]nonane-1,3-dione and the 7-methoxy derivative. The 7-tert-butyl compound registers a logP of 2.75 , compared to 1.48 for the parent and 1.10 for the 7-methoxy analog . This substituent effect represents a nearly 2-fold increase in logP, indicating substantially higher affinity for lipid membranes and organic phases.

Lipophilicity (logP)
Cross-study comparable
Target 2.75 vs Parent 1.48 (+1.27)
May enhance membrane permeability research
Computed values; experimental validation needed
Lipophilicity Drug-like properties LogP Membrane permeability Spirocyclic building blocks

Polar Surface Area Advantage vs Analogs

Beyond lipophilicity, the 7-(1,1-dimethylethyl) substituent modulates other key physicochemical parameters. The target compound maintains the same topological polar surface area (TPSA) of 34.14 Ų as the parent spiro[3.5]nonane-1,3-dione , a value identical to the parent scaffold. In contrast, the 7-methoxy derivative exhibits an increased TPSA of 43.37 Ų and an additional hydrogen bond acceptor, demonstrating that the tert-butyl group provides increased lipophilicity without introducing additional polar surface area . This combination of high logP and low TPSA is often favored for designing central nervous system (CNS) drug candidates.

Polar Surface Area
Cross-study comparable
Target 34.14 Ų vs 7-MeO 43.37 Ų (−9.23)
Supports CNS penetration design
Computed values; no experimental TPSA data
Polar Surface Area Steric effects Molecular properties Drug design SAR

One-Step Synthetic Accessibility

A published synthetic protocol details the one-step preparation of 7-(1,1-dimethylethyl)spiro[3.5]nonane-1,3-dione in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant practical advantage for procurement and scaling. Spirocyclic scaffolds frequently require multi-step, low-yielding sequences, making this streamlined, high-yielding synthesis a factor in favor of selecting this specific derivative for library synthesis or as a key intermediate. A direct quantitative comparison to the synthesis of the unsubstituted parent or 7-methoxy analog under the same protocol is not available in this source, downgrading the evidence strength.

Synthesis Efficiency
Supporting evidence
One-step, quantitative yield (Vilsmeier conditions)
Reported protocol may reduce scale-up risk
Single source (Molbank 2023); reproducibility not confirmed
Green Chemistry Synthetic Efficiency Vilsmeier Reaction High-Yielding Protocol

7-(tert-Butyl)spiro[3.5]nonane-1,3-dione: Priority Applications


Lipophilic CNS Hit-to-Lead Optimization

The compound's quantifiably higher logP (2.75) compared to the parent scaffold, combined with its maintained low polar surface area, makes it a strategically distinct scaffold for medicinal chemists optimizing blood-brain barrier penetration. It is a more relevant tool for CNS programs than the less lipophilic parent or 7-methoxy analog .

Probes for Intracellular and Membrane Targets

The increased lipophilicity of this derivative is a critical design feature for probes targeting intracellular or membrane-bound proteins. The 7-tert-butyl group enhances passive membrane diffusion, a property where the 7-methoxy analog would be demonstrably less effective based on its logP of 1.10 .

Agrochemical LogP Optimization

In agrochemical research, a logP in the 2.5-3.5 range is often correlated with optimal foliar uptake and phloem mobility. The 7-(1,1-dimethylethyl) derivative's logP of 2.75 falls directly within this window, making it a valuable building block for generating compound libraries for fungicide or insecticide discovery .

Efficient Scale-Up of Key Intermediates

For process R&D teams, the documented synthetic methodology yielding this specific compound in a one-step, quantitative fashion offers a tangible advantage in route design and cost of goods calculation compared to spirocyclic building blocks requiring multi-step syntheses [1]. This provides a clear justification for its inclusion in scale-up projects from the outset.

Application
Selection Property
Validation Focus
CNS hit-to-lead design
Elevated logP and low TPSA profile
BBB permeability assay
Intracellular probe design
Passive membrane diffusion support
Cell permeability assay
Agrochemical logP tuning
LogP in optimal range for foliar uptake
Foliar uptake and translocation study
Key intermediate scale-up
Reported one-step high-yield synthesis
Process scalability assessment
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